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Compound of Interest

Compound Name:
4-Nitrophenylethylamine

hydrobromide

CAS No.: 69447-84-3

Cat. No.: B1593175

Get Quote

Executive Summary
4-Nitrophenylethylamine hydrobromide (CAS: 69447-84-3) is a specialized phenethylamine

derivative utilized as a scaffold in the synthesis of anti-arrhythmic agents (class III) and

adrenergic receptor ligands.[1] While the hydrochloride salt (CAS: 29968-78-3) is the standard

commercial form, the hydrobromide (HBr) salt is often generated in situ during specific

deprotection sequences (e.g., using HBr/AcOH) or selected to alter solubility profiles during

crystallization.[1]

This guide provides the definitive molecular weight calculations, synthesis adaptation, and

analytical validation protocols required for high-precision research.

Part 1: Physicochemical Characterization
Molecular Weight Determination[1][2]
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Precision in stoichiometry is non-negotiable. Below is the breakdown of the molecular weight

derived from standard atomic weights (

).

Compound Identity:

IUPAC Name: 2-(4-Nitrophenyl)ethanamine hydrobromide[1][2][3]

Formula:

Stoichiometric Calculation:

Component Element Count

Atomic Weight
(

)

Subtotal (

)

Free Base Carbon (C) 8 12.011 96.088

(

)
Hydrogen (H) 10 1.008 10.080

Nitrogen (N) 2 14.007 28.014

Oxygen (O) 2 15.999 31.998

Acid Hydrogen (H) 1 1.008 1.008

(HBr) Bromine (Br) 1 79.904 79.904

TOTAL 247.092

Critical Data Points for Bench Work:
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Property Value Context

Exact Molecular Weight 247.09 g/mol
Use for molarity calculations.

[1]

Monoisotopic Mass 245.99 g/mol

Use for Mass Spectrometry

([M+H]

identification).[1]

Free Base MW 166.18 g/mol
Required if converting back to

free amine.[1]

HBr Content 32.74%
Mass fraction of the

counterion.[1]

Application Note: Unlike the hydrochloride salt, the hydrobromide salt is prone to photo-

oxidation.[1] Store in amber vials under argon.

Part 2: Synthetic Pathways & Salt Formation[1]
While the hydrochloride is commercially abundant, the hydrobromide is often synthesized de

novo.[1] The most robust route for the HBr salt involves the decarboxylation of 4-

nitrophenylalanine, adapted to use hydrobromic acid.[1]

Synthesis Workflow (Graphviz)[1]
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Figure 1: Thermal decarboxylation route adapted for HBr salt formation.
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Detailed Protocol
Principle: High-temperature decarboxylation avoids the use of strong reducing agents (like

LiAlH4) that would reduce the nitro group to an aniline.[1]

Reagents:

4-Nitrophenylalanine (CAS: 949-99-5)[1]

Cyclohexanol or Diphenyl ether (High boiling solvent)[1]

Hydrobromic acid (48% aq) or HBr in Acetic Acid (33%)[1]

Step-by-Step Methodology:

Decarboxylation: Suspend 4-nitrophenylalanine (10 mmol) in cyclohexanol (20 mL). Add a

catalytic amount of acetophenone (0.1 eq) to catalyze the Schiff base intermediate

mechanism.[1]

Reflux: Heat the mixture to reflux (~160°C) for 4–6 hours. Monitor CO₂ evolution via a

bubbler.[1]

Isolation of Base: Cool to room temperature. Acidify with dilute HCl, extract organic

impurities with ether (discard organic layer).[1] Basify the aqueous layer with NaOH (pH 12)

and extract the free amine into dichloromethane (DCM).[1]

Salt Formation (Critical Step): Dry the DCM layer over MgSO₄.[1] Filter.

Modification for HBr: Slowly add 33% HBr in Acetic Acid (1.1 eq) to the DCM solution at

0°C.

Crystallization: The hydrobromide salt will precipitate immediately.[1] Filter and wash with

cold diethyl ether to remove excess acid.[1]
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Validation Check: The melting point of the HBr salt should be distinct from the HCl salt (HCl mp:

~200°C dec). Expect HBr salt mp range: 215–220°C (decomposition).[1]

Part 3: Analytical Validation
Trust but verify. You must confirm that the counterion is indeed Bromide and that the nitro

group remained intact.[1]

Mass Spectrometry Logic
The presence of Bromine provides a unique isotopic signature in mass spectrometry that

Chlorine does not.[1]
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Figure 2: Analytical workflow for salt confirmation.

Spectral Data (Expected)
1H NMR (DMSO-d6, 400 MHz):

8.18 (d, 2H, Ar-H ortho to NO2) – Indicates Nitro group intact.

7.55 (d, 2H, Ar-H meta to NO2).[1]

8.0–8.2 (br s, 3H, -NH3+) – Broadening indicates HBr salt formation.

3.1–3.2 (m, 2H, -CH2-N).[1]

3.0 (t, 2H, Ar-CH2-).[1]

Elemental Analysis (Calculated for C8H11BrN2O2):

C: 38.89%

H: 4.49%[1]

N: 11.34%

Br: 32.34%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

